The synthesis of (4-Fluorobenzyl)-[2-(4-methoxyphenyl)ethyl]amine and its analogues has been explored in the context of developing inhibitors for the dopamine transporter (DAT) []. The synthesis procedure involves derivatizing the exocyclic N-atom at the 3-position of a cis-3,6-disubstituted piperidine lead compound derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine. The derivatization involves introducing substituted phenyl and heterocyclic groups to the lead compound.
The primary application of (4-Fluorobenzyl)-[2-(4-methoxyphenyl)ethyl]amine explored in the literature is its potential as a starting point for the development of novel DAT inhibitors []. By systematically modifying the substituents on the phenethylamine core, researchers aim to optimize the compound's affinity and selectivity for the DAT. This could lead to the development of new therapeutic agents for treating conditions like Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction, where modulating dopamine levels is a critical therapeutic strategy.
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5